5-Amino-1-(4-chlorophenyl)-4-(4-(4-chlorophenyl)thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-2H-pyrrol-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3OS/c20-12-3-1-11(2-4-12)15-10-26-19(23-15)17-16(25)9-24(18(17)22)14-7-5-13(21)6-8-14/h1-8,10,22,25H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUSMEBUCSDIEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=N)N1C2=CC=C(C=C2)Cl)C3=NC(=CS3)C4=CC=C(C=C4)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Amino-1-(4-chlorophenyl)-4-(4-(4-chlorophenyl)thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that belongs to the class of thiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article focuses on the biological activity of this specific compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 5-Amino-1-(4-chlorophenyl)-4-(4-(4-chlorophenyl)thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is , with a molecular weight of approximately 385.8 g/mol. The structural features include:
- Thiazole ring : Known for its role in various biological activities.
- Chlorophenyl groups : These enhance the compound's interaction with biological targets through hydrophobic interactions.
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. In vitro studies indicate that 5-Amino-1-(4-chlorophenyl)-4-(4-(4-chlorophenyl)thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar thiazole structures have shown effectiveness against Bacillus cereus and Pseudomonas aeruginosa .
Anticancer Activity
Research has demonstrated that thiazole derivatives can possess anticancer properties. A study involving structural analogs indicated that modifications to the thiazole ring could enhance cytotoxicity against various cancer cell lines. The presence of electron-withdrawing groups like chlorine on phenyl rings has been correlated with increased anticancer activity . For example, a related compound demonstrated an IC50 value against A549 human lung adenocarcinoma cells that was significantly lower than that of standard chemotherapeutic agents .
Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives is another area of interest. In animal models, compounds similar to 5-Amino-1-(4-chlorophenyl)-4-(4-(4-chlorophenyl)thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one have shown promise in reducing seizure activity. The structure–activity relationship (SAR) studies suggest that specific substitutions on the thiazole ring can enhance anticonvulsant efficacy .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The thiazole ring and chlorophenyl groups facilitate binding through:
- Hydrogen bonding : Interactions with active sites on enzymes or receptors.
- Hydrophobic interactions : Enhancing stability and binding affinity.
These interactions can lead to either inhibition or activation of signaling pathways involved in disease processes.
Case Studies and Research Findings
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives, including 5-Amino-1-(4-chlorophenyl)-4-(4-(4-chlorophenyl)thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one, exhibit notable antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that certain thiazole derivatives possess significant activity against pathogens such as Bacillus cereus and Pseudomonas aeruginosa .
Anticancer Potential
The compound's structural similarities to known anticancer agents suggest potential efficacy in cancer treatment. Research on related thiazole compounds has revealed their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, thiazole derivatives have been explored for their anticancer properties through mechanisms involving cell cycle arrest and apoptosis induction .
Acetylcholinesterase Inhibition
Recent studies have highlighted the potential of thiazole-containing compounds as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's disease. The binding interactions of these compounds with acetylcholinesterase have been investigated using molecular docking studies, indicating promising inhibitory activity that could be leveraged for therapeutic applications .
Synthetic Approaches
The synthesis of 5-Amino-1-(4-chlorophenyl)-4-(4-(4-chlorophenyl)thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions that include the formation of the pyrrole and thiazole rings. Common methodologies include cyclization reactions and coupling strategies that facilitate the introduction of functional groups essential for biological activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological efficacy of this compound. Variations in substituents on the aromatic rings or modifications to the thiazole moiety can significantly influence its pharmacological properties. Comparative studies with structurally similar compounds reveal that specific substitutions enhance antimicrobial and anticancer activities, guiding future synthetic efforts .
Case Study: Antimicrobial Evaluation
A study evaluated a series of thiazole derivatives, including 5-Amino-1-(4-chlorophenyl)-4-(4-(4-chlorophenyl)thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one, against various bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study: Anticancer Activity Assessment
In another investigation, the anticancer effects of thiazole derivatives were assessed in vitro using human cancer cell lines. The study demonstrated that specific structural modifications led to enhanced cytotoxicity and apoptosis induction in cancer cells, suggesting a promising avenue for developing new anticancer agents based on this compound's scaffold .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer: The synthesis typically involves multi-step heterocyclization. For example, thiazole ring formation can be achieved via chloroacylation followed by cyclization with thioureas or thioamides (as seen in analogous pyrrole-thiazole systems) . Key factors include:
- Solvent selection: Dichloromethane or 2-propanol for intermediates, with recrystallization to improve purity .
- Temperature control: Reactions often require strict低温 conditions (–20°C to –15°C) to prevent side reactions .
- Catalysts: Triethylamine is critical for neutralizing HCl byproducts during cyclization .
Column chromatography (ethyl acetate/hexane, 1:4) is recommended for purification, with monitoring via TLC .
Q. How should researchers characterize this compound to confirm its structural integrity?
- Methodological Answer: Use a combination of:
- ¹H-NMR and LC-MS: To verify molecular weight and proton environments, particularly distinguishing pyrrole and thiazole ring protons .
- Elemental analysis: Validate C, H, N, S, and Cl content to confirm stoichiometry .
- X-ray crystallography: For unambiguous confirmation of stereochemistry and crystal packing (as demonstrated in related chlorophenyl-thiazole derivatives) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer: Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition: Use fluorogenic substrates for kinases or proteases, given the compound’s heterocyclic motifs .
- Cytotoxicity screening: Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ≤10 µM .
- ADME profiling: Assess solubility in PBS (pH 7.4) and metabolic stability using liver microsomes .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported biological activity data?
- Methodological Answer: Discrepancies may arise from conformational flexibility or off-target effects. Strategies include:
- Molecular docking: Compare binding poses in target proteins (e.g., kinases) using AutoDock Vina, focusing on interactions with chlorophenyl and thiazole moieties .
- MD simulations: Run 100-ns trajectories to assess stability of ligand-protein complexes and identify key residues (e.g., hinge regions in kinases) .
- QSAR modeling: Corrogate electronic parameters (Hammett σ) of substituents with bioactivity data to refine pharmacophore models .
Q. What experimental strategies address low yields in the final cyclization step?
- Methodological Answer: Low yields (e.g., <40% in pyrrolone formation) may stem from:
- Traced water interference: Use anhydrous solvents (e.g., DMF) and molecular sieves, as residual water can hydrolyze intermediates .
- Alternative catalysts: Replace triethylamine with DBU for enhanced base strength in cyclization .
- Microwave-assisted synthesis: Reduce reaction time from 48 hr to <2 hr while maintaining ~60% yield (as validated for similar triazole-thiazole systems) .
Q. How do substituents on the thiazole and pyrrole rings influence metabolic stability?
- Methodological Answer: Conduct systematic SAR studies:
- Pyrrole modifications: Introduce electron-withdrawing groups (e.g., –CF₃) to reduce CYP450-mediated oxidation .
- Thiazole substitutions: Replace 4-chlorophenyl with 4-fluorophenyl to enhance plasma protein binding and half-life .
- In silico predictions: Use SwissADME to calculate logP and P-glycoprotein substrate likelihood, prioritizing analogs with logP 2–4 .
Q. What spectroscopic techniques differentiate polymorphic forms of this compound?
- Methodological Answer: Polymorphism affects dissolution and bioavailability. Techniques include:
- DSC/TGA: Identify melting points and thermal decomposition profiles (e.g., sharp endotherms at 180–200°C indicate Form I) .
- PXRD: Compare diffraction patterns (e.g., peaks at 2θ = 12.5°, 17.8°) to reference crystal structures .
- Solid-state NMR: Resolve J-coupling differences between polymorphs, particularly for chlorophenyl C–Cl environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
